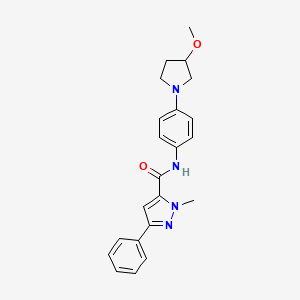
1-甲基-3-苯基-1H-吡唑-5-羧酰胺-N-(4-(3-甲氧基吡咯烷-1-基)苯基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物中的吡咯烷环是设计新型生物活性分子的通用支架 。药物化学家利用其sp3杂化、立体化学和非平面性来有效地探索药效团空间。
- 构效关系(SAR)研究表明,N’-取代基和4’-苯基取代基会影响抗菌活性。 例如,N’-Ph和4’-苯基取代基会增加抗菌活性 。
- 研究该化合物与对映选择性蛋白的结合方式至关重要。 不同的立体异构体和取代基方向会导致不同的生物学特征 。
药物化学与药物开发
抗菌剂
合成化学
生物学研究
作用机制
Target of Action
The primary targets of a compound like “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would likely be specific proteins or enzymes within the body. These targets are usually identified through a combination of biochemical assays and computational modeling .
Mode of Action
The compound would interact with its target(s) by binding to specific sites on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, alter its function, or potentially enhance its function .
Biochemical Pathways
The compound’s interaction with its target(s) could affect various biochemical pathways. The specific pathways affected would depend on the role of the target protein or enzyme in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生物活性
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, with the CAS number 1795300-73-0, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is C22H24N4O2 with a molecular weight of 376.5 g/mol. Its structural features include a pyrazole core, which is known for various biological activities, particularly in anti-inflammatory and anti-cancer domains .
1. Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide have been shown to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism of action that involves modulation of calcium signaling pathways .
2. Antioxidant Activity
Molecular docking studies have demonstrated that related pyrazole compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases associated with oxidative damage .
3. Anticancer Potential
The compound has been evaluated against various cancer cell lines using the NCI-60 panel, revealing moderate to good activity against several types of cancer, including breast and prostate cancers. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, which are characteristic actions of many pyrazole derivatives .
Case Study 1: Anticancer Activity
In a study involving a series of pyrazole derivatives, the compound exhibited notable cytotoxicity against multiple cancer cell lines. The results indicated that it could effectively induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. The researchers found that it significantly reduced the expression of pro-inflammatory cytokines in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Summary Table of Biological Activities
属性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-21(14-20(24-25)16-6-4-3-5-7-16)22(27)23-17-8-10-18(11-9-17)26-13-12-19(15-26)28-2/h3-11,14,19H,12-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNYQLPPBRUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














